![molecular formula C12H12O2S B14286864 2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene CAS No. 124442-15-5](/img/structure/B14286864.png)
2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene is an organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a thiophene ring, which is a sulfur-containing five-membered aromatic ring, adds to the compound’s chemical diversity and potential reactivity .
Preparation Methods
The synthesis of 2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene typically involves the reaction of thiophene derivatives with appropriate spiro compounds. One common method involves the condensation of thiophene-2-carbaldehyde with 1,6-dioxaspiro[4.4]non-3-ene under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product .
Chemical Reactions Analysis
2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro-based compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the spiro structure provides a rigid framework that can enhance binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene can be compared with other spiro compounds and thiophene derivatives:
Spiro[4.4]nonane: Lacks the thiophene ring, making it less reactive in certain chemical reactions.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the spiro structure, resulting in different chemical and biological properties.
2-(2-Thienylmethylene)-1,6-dioxaspiro[4.4]non-3-ene: A closely related compound with similar reactivity but may differ in specific applications due to subtle structural differences
Properties
CAS No. |
124442-15-5 |
|---|---|
Molecular Formula |
C12H12O2S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethylidene)-1,6-dioxaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C12H12O2S/c1-3-11(15-8-1)9-10-4-6-12(14-10)5-2-7-13-12/h1,3-4,6,8-9H,2,5,7H2 |
InChI Key |
LLZQYUSTIRVCPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C=CC(=CC3=CC=CS3)O2)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
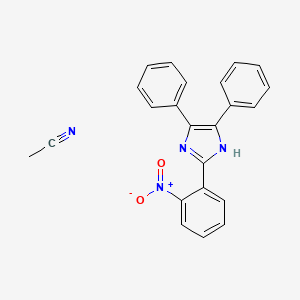
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
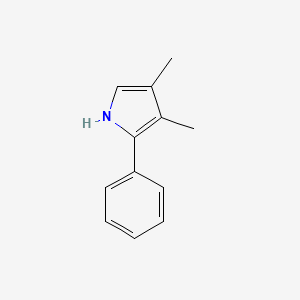
![2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid](/img/structure/B14286810.png)
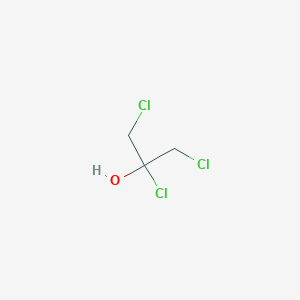
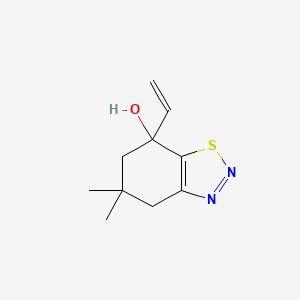
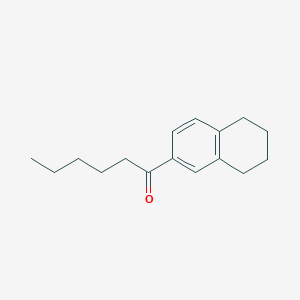
![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)
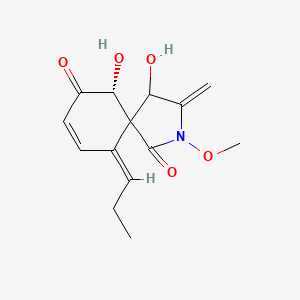
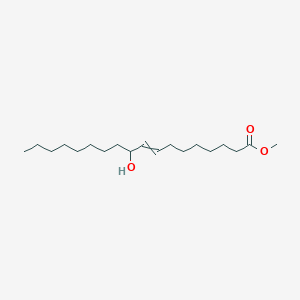
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
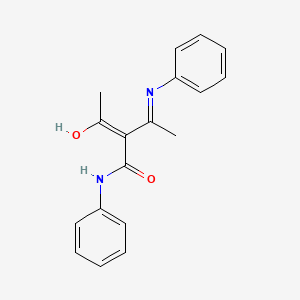
![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)
